4-Formyl-2-methoxy-3-nitrophenyl acetate

Pharmaceutical impurity profiling Copanlisib Reference standards

As Copanlisib Impurity 2, this 3-nitro regioisomer is essential for ANDA/DMF submissions. Its unique substitution pattern prevents isomer mixtures common in direct nitration. Choose for validated HPLC/GC reference standards or as a protected intermediate in heterocyclic synthesis. Confirm purity and secure your research batch.

Molecular Formula C10H9NO6
Molecular Weight 239.18 g/mol
CAS No. 2698-69-3
Cat. No. B1330322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Formyl-2-methoxy-3-nitrophenyl acetate
CAS2698-69-3
Molecular FormulaC10H9NO6
Molecular Weight239.18 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C(C(=C(C=C1)C=O)[N+](=O)[O-])OC
InChIInChI=1S/C10H9NO6/c1-6(13)17-8-4-3-7(5-12)9(11(14)15)10(8)16-2/h3-5H,1-2H3
InChIKeyHCFBQKXQWQSMNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Formyl-2-methoxy-3-nitrophenyl acetate (CAS 2698-69-3): Verified Specifications and Regulatory-Grade Identity for Pharmaceutical Sourcing


4-Formyl-2-methoxy-3-nitrophenyl acetate, also known as 4-O-Acetyl-2-nitrovanillin or benzaldehyde, 4-(acetyloxy)-3-methoxy-2-nitro- (IUPAC), is a nitrated aromatic aldehyde ester with molecular formula C10H9NO6 and molecular weight 239.18 g/mol . This compound features a unique substitution pattern combining an acetate ester at the 1-position, methoxy at the 2-position, nitro group at the 3-position, and formyl group at the 4-position of the benzene ring . The MDL number MFCD00086004 and ChemSpider ID 215532 provide standardized identification for procurement .

Why 4-Formyl-2-methoxy-3-nitrophenyl Acetate Cannot Be Interchanged with Close Structural Analogs


The precise positioning of the nitro group at the 3-position versus the 5-position or the absence of the acetyl protecting group fundamentally alters the compound's reactivity, physicochemical properties, and regulatory identity. Generic substitution with vanillin acetate (CAS 881-68-5) or 2-nitrovanillin (CAS 2450-26-2) introduces either the lack of the nitro group required for further functionalization or the presence of a free phenolic hydroxyl that alters solubility, stability, and reaction pathways . As detailed in the quantitative evidence below, these differences manifest in isomer ratios, impurity profiles, and physical constants that are non-negotiable for synthetic reproducibility and regulatory compliance.

Quantitative Differentiation Evidence for 4-Formyl-2-methoxy-3-nitrophenyl Acetate (CAS 2698-69-3) Versus Structural Analogs


Unique Regulatory Identity as Copanlisib Impurity 2 Standard

4-Formyl-2-methoxy-3-nitrophenyl acetate is chemically defined and supplied as Copanlisib Impurity 2, a designated impurity reference standard for the FDA-approved PI3K inhibitor Copanlisib (Aliqopa) . This specific identity is not shared by vanillin acetate (CAS 881-68-5) or 2-nitrovanillin (CAS 2450-26-2), which are not listed as Copanlisib impurities. The compound is supplied with detailed characterization data compliant with regulatory guidelines for ANDA/DMF submissions, whereas generic analogs lack this validated impurity status .

Pharmaceutical impurity profiling Copanlisib Reference standards

Purity Specification and Analytical Method Validation

Commercial suppliers specify the minimum purity of 4-formyl-2-methoxy-3-nitrophenyl acetate at 98% (Min, HPLC) , whereas standard-grade vanillin acetate is typically offered at >98.0% (GC) . The HPLC method for this nitroaromatic compound is specifically validated to separate the 3-nitro isomer from its 5-nitro isomer (detected at 11% in crude mixtures) . In contrast, vanillin acetate lacks this isomeric impurity concern, making the purity specification for the target compound a critical quality attribute for synthetic applications requiring precise nitro positioning.

HPLC purity Quality control Synthetic intermediate

Isomer Ratio Control in Nitration Synthesis

The nitration of vanillin acetate yields a mixture of 3-nitro and 5-nitro isomers. In a patent example, the crude product contained the desired 4-formyl-2-methoxy-3-nitrophenyl acetate along with 11% of the 5-nitro isomer as detected by HPLC . This isomeric impurity is absent in vanillin acetate (no nitro group) and is a known challenge in the synthesis of 2-nitrovanillin . The reported yield for the target compound under optimized conditions is 80% (including isomers) , compared to 41% yield reported in earlier syntheses , highlighting the importance of controlled nitration conditions to maximize the desired 3-nitro isomer.

Regioselective nitration Isomer ratio Process optimization

Physicochemical Property Differentiation for Formulation and Handling

4-Formyl-2-methoxy-3-nitrophenyl acetate exhibits a calculated density of 1.370±0.06 g/cm³ (20°C) and a solubility of 0.1 g/L (25°C) in water, classifying it as very slightly soluble . In contrast, vanillin acetate has a melting point of 77-79°C and is a solid at room temperature , while 2-nitrovanillin has a density of 1.5 g/cm³ and is classified as a poison (UN2811) . The presence of both nitro and acetate functionalities in the target compound results in a unique LogP of 1.60 , which differs from the higher LogP expected for vanillin acetate (predicted ~2.1) and influences partitioning behavior in biphasic reactions or chromatographic separations.

Solubility Density Physicochemical properties

Validated Application Scenarios for 4-Formyl-2-methoxy-3-nitrophenyl Acetate in Research and Quality Control


Reference Standard for Copanlisib Impurity Profiling

Use 4-formyl-2-methoxy-3-nitrophenyl acetate as a certified reference standard (Copanlisib Impurity 2) for the development and validation of HPLC/GC methods to detect and quantify the 3-nitro regioisomer impurity in Copanlisib drug substance and drug product . The detailed characterization data provided with this standard is essential for ANDA and DMF submissions to regulatory agencies .

Synthesis of 3-Hydroxy-4-methoxy-2-nitrobenzoic Acid via Oxidation

Employ this compound as a key intermediate in the oxidation-based synthesis of 3-hydroxy-4-methoxy-2-nitrobenzoic acid, a valuable pharmaceutical building block. The formyl group undergoes oxidation to the carboxylic acid under conditions (e.g., KOH in methanol at 25-45°C) that preserve the nitro and methoxy functionalities .

Selective Hydrolysis to 2-Nitrovanillin

Perform controlled basic hydrolysis of the acetate ester using K2CO3 in methanol to yield 2-nitrovanillin (CAS 2450-26-2), a versatile intermediate for the synthesis of thiazolidinone derivatives and other heterocyclic compounds . This route avoids direct nitration of vanillin, which often leads to over-nitration or isomer mixtures.

Building Block for Dyes and Pigments via Diazonium Chemistry

Utilize the nitro group as a precursor for reduction to the corresponding amine, enabling diazotization and coupling reactions for the synthesis of azo dyes and pigments. The acetyl protecting group on the phenol allows for selective functionalization at the amine site without interference from the hydroxyl group .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Formyl-2-methoxy-3-nitrophenyl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.